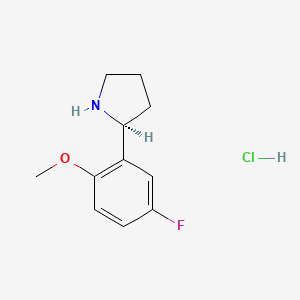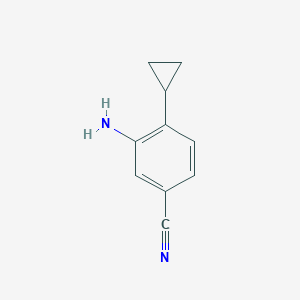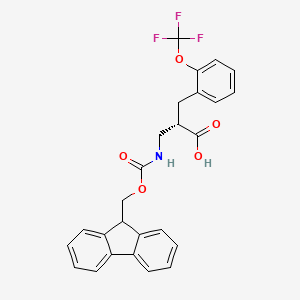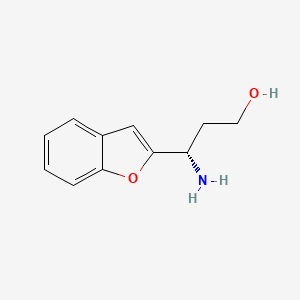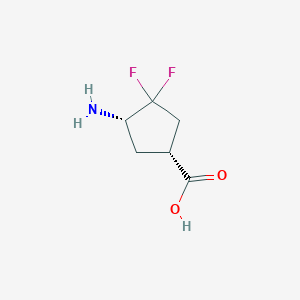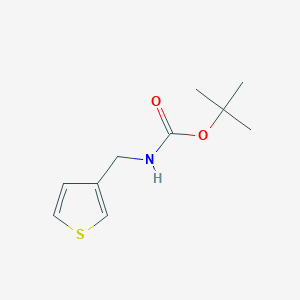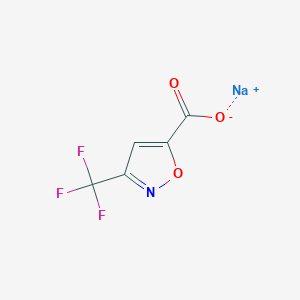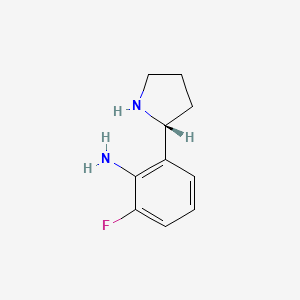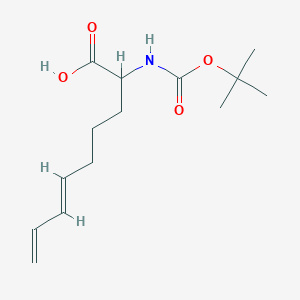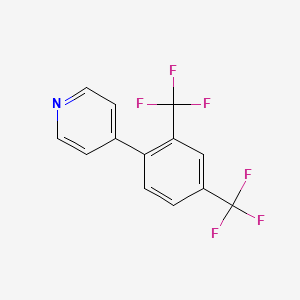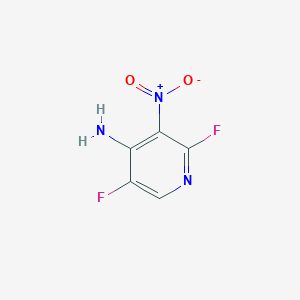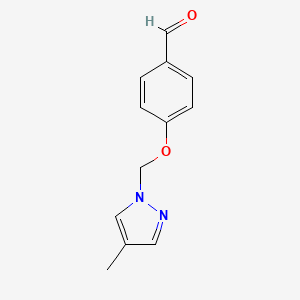
4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a 4-methyl-1H-pyrazol-1-yl group via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with 4-formylphenol in the presence of a suitable base. The reaction proceeds through the formation of a methoxy linkage between the pyrazole and benzaldehyde moieties .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzoic acid.
Reduction: 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzyl alcohol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, it could inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness
4-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to the presence of the 4-methyl-1H-pyrazol-1-yl group, which imparts specific chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-[(4-methylpyrazol-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-10-6-13-14(7-10)9-16-12-4-2-11(8-15)3-5-12/h2-8H,9H2,1H3 |
InChI Key |
TYZDRRKUJVTXNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)COC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


